Ethyl 2-methyl-4-oxobutanoate Ethyl 2-methyl-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14367602
InChI: InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

Ethyl 2-methyl-4-oxobutanoate

CAS No.:

Cat. No.: VC14367602

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-4-oxobutanoate -

Specification

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name ethyl 2-methyl-4-oxobutanoate
Standard InChI InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3
Standard InChI Key OPRPECIXNZNSTF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)CC=O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Ethyl 2-methyl-4-oxobutanoate possesses the IUPAC name ethyl 2-methyl-4-oxobutanoate and the SMILES notation CCOC(=O)C(C)CC=O . Its molecular structure integrates an ethyl ester group, a methyl branch at the second carbon, and a ketone moiety at the terminal position (Figure 1). This configuration confers dual reactivity: the ester group facilitates nucleophilic acyl substitutions, while the ketone enables condensation or reduction reactions.

Reactivity and Stability

The compound’s reactivity is governed by its ester and ketone functionalities:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield 2-methyl-4-oxobutanoic acid. This reaction is critical for generating bioactive intermediates, as seen in related 4-oxobutanoate derivatives .

  • Ketone Transformations: The terminal ketone participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄-mediated conversion to secondary alcohol) .

  • Tautomerism: The α,β-unsaturated ketone system may exhibit keto-enol tautomerism, though this equilibrium is likely minor due to steric and electronic constraints from the methyl branch .

Stability under standard conditions is presumed comparable to analogous esters, with decomposition risks at elevated temperatures (>150°C) or in strong oxidizing environments .

Synthesis and Production

Friedel-Crafts Acylation

Analogous to thymol and carvacrol derivatives , succinoyl chloride could acylate a methyl-substituted substrate (e.g., 2-methylpropanal) in the presence of Lewis acids like AlCl₃. Subsequent esterification with ethanol would yield the target compound.

Claisen Condensation

A Claisen condensation between ethyl acetoacetate and a methyl ketone (e.g., methyl vinyl ketone) could generate the branched 4-oxo backbone, followed by purification via fractional distillation .

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Ensuring acylation or condensation occurs at the desired carbon to prevent isomer formation.

  • Purification: Separating the product from unreacted starting materials and byproducts, necessitating advanced chromatographic techniques .

Industrial-scale production remains unexplored, highlighting a critical research gap.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator